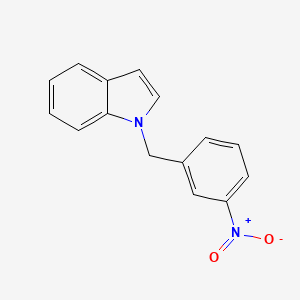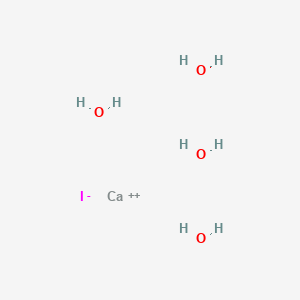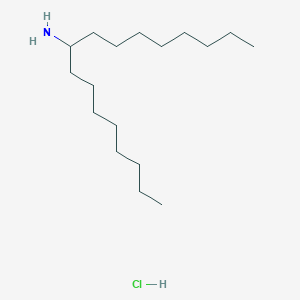
4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methoxy-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine typically involves the reaction of 4-methoxy-3-nitroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced catalysts and solvents can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-formyl-3-nitrophenyl)pyrimidin-2-amine.
Reduction: Formation of 4-(4-methoxy-3-aminophenyl)pyrimidin-2-amine.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of receptor tyrosine kinases, blocking the signaling pathways that promote cancer cell growth and survival . The compound’s structure allows it to bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
類似化合物との比較
Similar Compounds
4-(4-Methoxy-3-nitrophenyl)pyrimidin-2-amine: Unique due to its specific substitution pattern on the aromatic ring.
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine: Similar structure but with a fluorine and indole substitution, showing different biological activities.
4-aminopyrrolo[2,3-d]pyrimidine: Another pyrimidine derivative with distinct pharmacological properties.
Uniqueness
This compound stands out due to its specific methoxy and nitro substitutions, which confer unique electronic properties and reactivity. This makes it particularly valuable in the design of targeted therapeutic agents and advanced materials.
特性
分子式 |
C11H10N4O3 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC名 |
4-(4-methoxy-3-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10N4O3/c1-18-10-3-2-7(6-9(10)15(16)17)8-4-5-13-11(12)14-8/h2-6H,1H3,(H2,12,13,14) |
InChIキー |
WUSMEKQEVZZCNY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC=C2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124755.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14124766.png)

![1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene](/img/structure/B14124789.png)

![Benzo[4,5][1,2,3]triazino[1,6-a]indole](/img/structure/B14124806.png)

methanone](/img/structure/B14124810.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124827.png)



